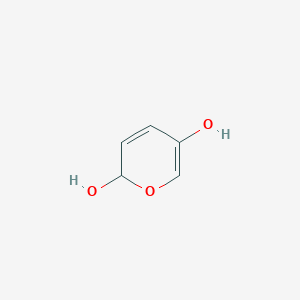
2H-Pyran-2,5-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-2,5-diol can be achieved through several methods. One common approach involves the reaction of pyrylium salts with organometallic compounds. This method can yield 2H-Pyrans along with their cis-dienone valence isomers and 4H-Pyrans, depending on the reaction conditions and the structure of the pyrylium salt used . Another method involves the oxa-6π-electrocyclization of dienones, which is a versatile pathway for synthesizing these heterocycles .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of catalysts such as Lewis acids, Brønsted acids, or iodine can enhance the efficiency of the synthesis . The choice of catalyst and reaction conditions can significantly impact the overall production process.
化学反応の分析
Types of Reactions
2H-Pyran-2,5-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the hydroxyl groups and the pyran ring structure.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce this compound to form alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups, where reagents such as alkyl halides or acyl chlorides can introduce new functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
2H-Pyran-2,5-diol has several scientific research applications across different fields:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
作用機序
The mechanism of action of 2H-Pyran-2,5-diol involves its interaction with molecular targets and pathways within biological systems. The compound can form hydrogen bonds and other interactions with proteins, enzymes, and nucleic acids, influencing their activity and function. The specific pathways and targets depend on the context of its application, such as its use as an anticancer agent or in other therapeutic areas .
類似化合物との比較
2H-Pyran-2,5-diol can be compared with other similar compounds, such as tetrahydropyran and its derivatives. Tetrahydropyran is a saturated six-membered ring containing five carbon atoms and one oxygen atom . While both compounds share a similar ring structure, this compound has additional hydroxyl groups, which confer different chemical properties and reactivity.
List of Similar Compounds
Tetrahydropyran: A saturated six-membered ring with one oxygen atom.
2H-Pyran: A six-membered ring with one oxygen atom and two double bonds.
4H-Pyran: A six-membered ring with one oxygen atom and one double bond.
These compounds differ in their degree of saturation and the presence of functional groups, which influence their chemical behavior and applications.
特性
CAS番号 |
113895-83-3 |
|---|---|
分子式 |
C5H6O3 |
分子量 |
114.10 g/mol |
IUPAC名 |
2H-pyran-2,5-diol |
InChI |
InChI=1S/C5H6O3/c6-4-1-2-5(7)8-3-4/h1-3,5-7H |
InChIキー |
PEDLYFHAWJPBKB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=COC1O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3A,4,11,11a-tetrahydrofuro[3,4-b]phenazine-1,3(5H,10H)-dione](/img/structure/B15244528.png)
![Acetic acid, 2,2'-[ethylidenebis(thio)]bis-](/img/structure/B15244535.png)


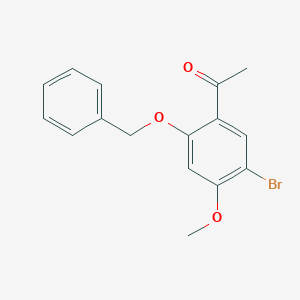
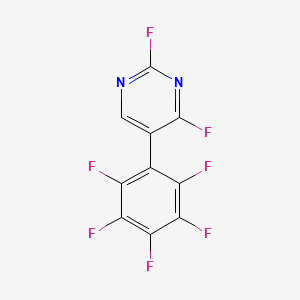
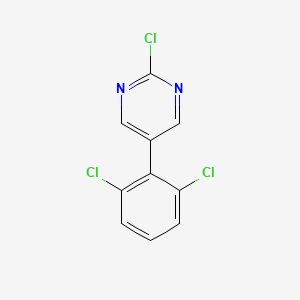
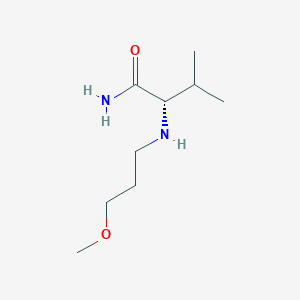
![2-methyl-2H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B15244587.png)
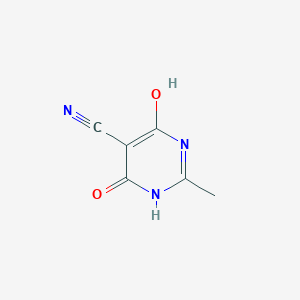

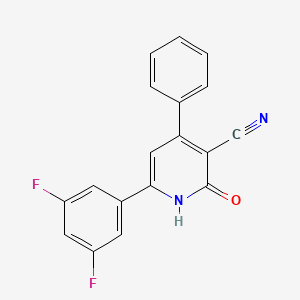
![Ethyl 8-(benzyloxy)-4-oxo-1,4-dihydropyrrolo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B15244624.png)

